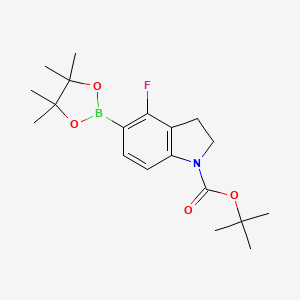
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is significant in various fields of scientific research due to its unique chemical structure and reactivity. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indoline derivatives and boronic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Substitution Reactions: The compound is synthesized through a series of substitution reactions, where functional groups are replaced with the desired boronic ester group.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical transformations.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Suzuki-Miyaura Coupling: This is a common reaction for boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Applications De Recherche Scientifique
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves its interaction with specific molecular targets. The boronic ester group is known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of certain enzymes. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic ester group but differs in its aromatic ring structure.
N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a similar boronic ester group but is based on a different heterocyclic structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
1337533-32-0 |
|---|---|
Formule moléculaire |
C19H27BFNO4 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C19H27BFNO4/c1-17(2,3)24-16(23)22-11-10-12-14(22)9-8-13(15(12)21)20-25-18(4,5)19(6,7)26-20/h8-9H,10-11H2,1-7H3 |
Clé InChI |
FRNQZKXLRLVWDV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)N(CC3)C(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


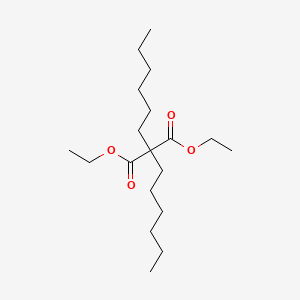



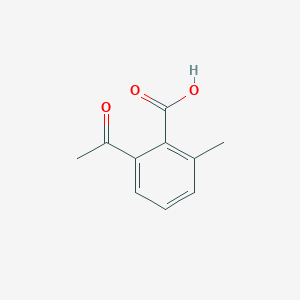

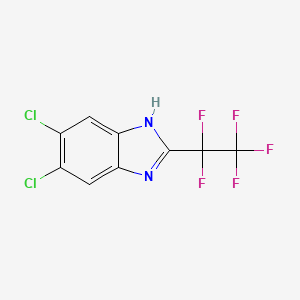
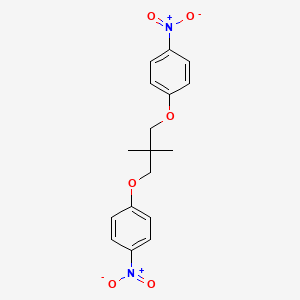
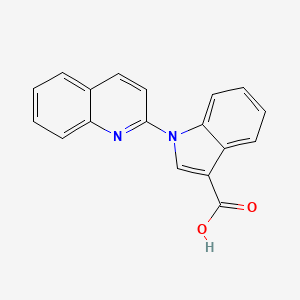

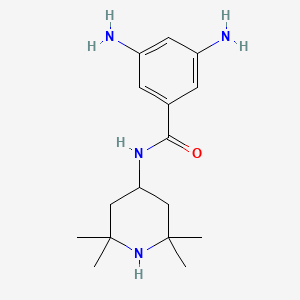

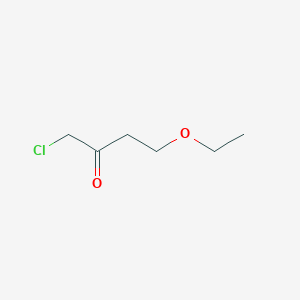
![N-[(1R)-1-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B8632929.png)
